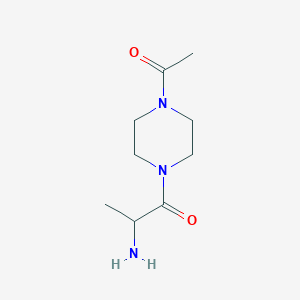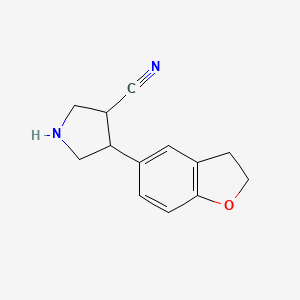
4-(2,3-ジヒドロベンゾフラン-5-イル)ピロリジン-3-カルボニトリル
説明
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
この化合物のコアコンポーネントであるピロリジン環は、創薬において汎用性の高い骨格です。 ファーマコフォア空間を効率的に探索し、立体化学に寄与し、3次元空間を拡大する能力があるため、創薬化学者はヒトの病気の治療のための化合物を作り出すために広く使用しています 。ピロリジン環の炭素の立体異性体は、薬物候補の異なる生物学的プロファイルを導く可能性があり、これはエナンチオ選択的タンパク質への結合に不可欠です。
標的タンパク質分解
この化合物は、標的タンパク質分解のためにフォン・ヒッペル・リンダウ(VHL)タンパク質の募集に使用できます。 これは、特定の病気の原因となるタンパク質の分解を伴う、創薬における新しいアプローチであるPROTAC(プロテオリシス標的キメラ)技術の一部です .
抗痙攣活性
ピロリジン-2,5-ジオン環の3位における非芳香族置換基(セク-ブチルなど)および3-トリフルオロメチルフェニルピペラジンフラグメントは、抗痙攣活性を正に影響することが示されています。 これは、この化合物の誘導体が痙攣性疾患の治療のための潜在的な使用のために探索できることを示唆しています .
生物活性調節
生物学的に活性な化合物にピロリジン環を導入すると、その活性を調節することができます。 これは、環の非平面性と「擬似回転」と呼ばれる現象によるものであり、これは分子の生物学的標的への結合親和性と選択性に影響を与える可能性があります .
作用機序
Biochemical Pathways
!Benzofuran
Image: Benzofuran structure .
If you have any more questions or need additional information, feel free to ask! 😊
生化学分析
Biochemical Properties
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
The effects of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways and can alter the activity of key signaling molecules . This modulation can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the activity of various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects.
特性
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-6-11-7-15-8-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEWVZGWZLJDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CNCC3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


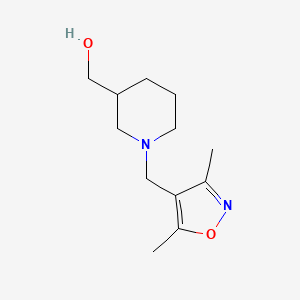
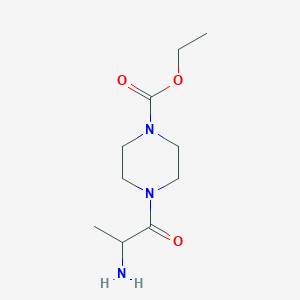
![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)


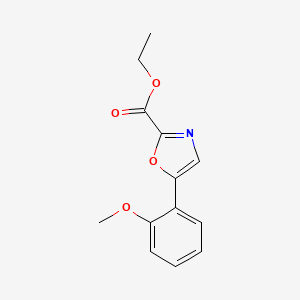
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
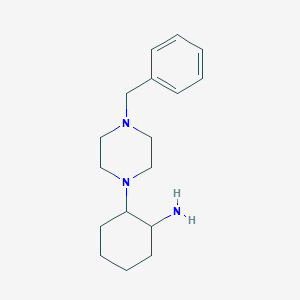
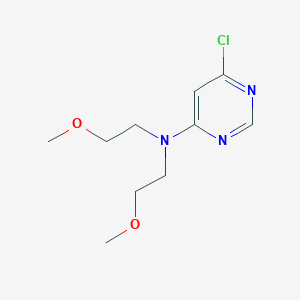
![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
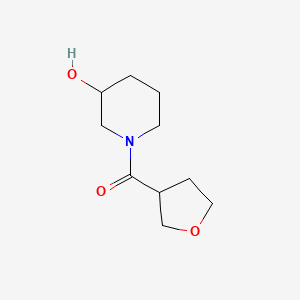
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)

